1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-ol
Overview
Description
1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-ol (FPP) is an organic compound belonging to the pyrazol class of compounds. It is a colorless solid with a molecular weight of 261.3 g/mol and a melting point of 115–117 °C. FPP is a synthetic compound which has been utilized in a variety of scientific research studies due to its unique properties. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. In addition, FPP has been studied for its potential applications in the fields of biology, chemistry, and medicine.
Scientific Research Applications
1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-ol has been used in various scientific research studies due to its unique properties. It has been studied for its potential applications in the fields of biology, chemistry, and medicine. In particular, 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-ol has been used in the synthesis of various pharmaceuticals and agrochemicals. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases.
Mechanism of Action
1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-ol has been studied for its potential mechanism of action. It has been shown to interact with various proteins, enzymes, and receptors in the body. For example, it has been reported to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Additionally, 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-ol has been shown to interact with the serotonin transporter, which is involved in the regulation of serotonin levels in the brain.
Biochemical and Physiological Effects
1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-ol has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. In addition, 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-ol has been shown to modulate the activity of various enzymes and receptors in the body, including the serotonin transporter. Furthermore, 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-ol has been studied for its potential ability to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-ol has several advantages for use in laboratory experiments. It is a relatively inexpensive and easily accessible compound which can be synthesized in a straightforward manner. Additionally, it is a stable compound which is not easily degraded or altered by environmental factors. However, 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-ol can be toxic in high doses and should be handled with caution.
Future Directions
1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-ol has potential applications in the fields of medicine, biology, and chemistry. Further research is needed to investigate the potential therapeutic effects of 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-ol for the treatment of various diseases. Additionally, further studies are needed to explore the potential mechanism of action of 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-ol, in order to better understand its effects on the body. Furthermore, more research is needed to explore the potential applications of 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-ol in the synthesis of various pharmaceuticals and agrochemicals. Finally, further studies are needed to explore the potential safety and toxicity of 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-ol in order to determine its potential for use in clinical settings.
properties
IUPAC Name |
1-(4-fluorophenyl)-3-phenylpyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-12-6-8-13(9-7-12)18-10-14(19)15(17-18)11-4-2-1-3-5-11/h1-10,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOVFNTUUGUKPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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